molecular formula C24H27N3O4S B2419409 9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-40-6

9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2419409
CAS RN: 946361-40-6
M. Wt: 453.56
InChI Key: FMFVZKPCEYFFMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One notable method is the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (referred to as Compound Y) with phenyl acetylene . This reaction yields Compound X in an eco-friendly manner, with microwave irradiation significantly accelerating the process .


Molecular Structure Analysis

Compound X features a tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one core, which contributes to its unique properties. The crystal structure analysis reveals a conventional chair conformation for the piperazine ring. The Hirshfeld Surface Analysis (HAS) further confirms the agreement with the X-ray diffraction data .

Future Directions

: Said, M. A., Messali, M., Rezki, N., Al-Soud, Y. A., & Aouad, M. R. (2020). Green microwave versus conventional synthesis, crystal structure of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone and HS-Analysis. Journal of Taibah University for Science, 14(1), 549–556. DOI: 10.1080/16583655.2020.1751977

properties

IUPAC Name

7-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17-5-2-3-7-21(17)24(29)25-11-13-26(14-12-25)32(30,31)20-15-18-6-4-10-27-22(28)9-8-19(16-20)23(18)27/h2-3,5,7,15-16H,4,6,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVZKPCEYFFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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